(6-Chloro-2-(trifluoromethyl)pyridin-3-yl)boronic acid

Übersicht

Beschreibung

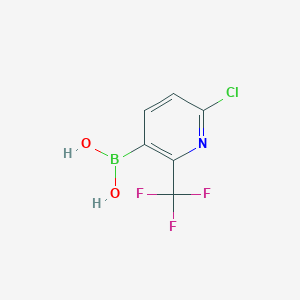

(6-Chloro-2-(trifluoromethyl)pyridin-3-yl)boronic acid is an organoboron compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups

Wirkmechanismus

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary target could be considered the palladium catalyst and the organic groups involved in the reaction.

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that the suzuki-miyaura cross-coupling reaction, in which this compound participates, is a key step in the synthesis of various biologically active molecules . These molecules can then interact with various biochemical pathways, depending on their specific structures and targets.

Pharmacokinetics

The trifluoromethyl group is known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of compounds , which could influence the compound’s pharmacokinetics.

Result of Action

The molecular and cellular effects of 6-Chloro-2-(trifluoromethyl)pyridine-3-boronic acid’s action would depend on the specific context in which it’s used. In the context of Suzuki-Miyaura cross-coupling reactions, the result is the formation of a new carbon-carbon bond . This can lead to the synthesis of various biologically active molecules , which can have diverse effects at the molecular and cellular level.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-2-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves halogen-metal exchange followed by borylation. One common method is the reaction of 6-chloro-2-(trifluoromethyl)pyridine with a boron reagent under specific conditions. The reaction conditions often include the use of a base such as n-butyllithium or lithium diisopropylamide (LDA) to facilitate the halogen-metal exchange, followed by the addition of a boron source like trimethyl borate or boron tribromide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(6-Chloro-2-(trifluoromethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide.

Oxidation and Reduction: The compound can undergo oxidation to form boronic esters or reduction to yield the corresponding alcohols.

Substitution Reactions: The chlorine and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Suzuki-Miyaura Coupling: The major products are biaryl compounds.

Oxidation: Boronic esters or acids.

Reduction: Alcohols or alkanes, depending on the specific conditions.

Wissenschaftliche Forschungsanwendungen

(6-Chloro-2-(trifluoromethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

Industry: Utilized in the production of agrochemicals and dyestuffs.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(6-Chloro-2-(trifluoromethyl)pyridin-3-yl)boronic acid is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the pyridine ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

Biologische Aktivität

(6-Chloro-2-(trifluoromethyl)pyridin-3-yl)boronic acid is an organoboron compound that has garnered attention due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

The compound features a pyridine ring with a chlorine atom and a trifluoromethyl group at specific positions, which significantly influences its chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for various applications in medicinal chemistry.

Suzuki-Miyaura Cross-Coupling Reaction

One of the primary applications of this compound is in the Suzuki-Miyaura cross-coupling reaction, a pivotal method for forming carbon-carbon bonds in organic synthesis. The reaction involves two main steps:

- Oxidative Addition : The boronic acid reacts with an aryl halide in the presence of a palladium catalyst.

- Transmetalation : The resulting organoboron compound exchanges its boron group with another organometallic reagent to form the final product.

This mechanism allows for the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer activity. For instance, studies have shown that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. This property is particularly relevant in designing targeted therapies for cancers resistant to conventional treatments .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Its ability to form reversible covalent bonds with active site residues makes it a potential candidate for developing inhibitors against various enzymes involved in disease pathways, including those related to cancer and infectious diseases .

Case Studies

- Antiparasitic Activity : In a study focusing on 2-pyridylboronic acids, derivatives were shown to possess significant antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) indicated that modifications to the pyridine ring could enhance potency while maintaining low toxicity levels .

- Antibacterial Activity : Another study highlighted the antibacterial effects of related compounds against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involved disruption of bacterial fatty acid synthesis pathways, showcasing the potential therapeutic applications of boronic acids in treating resistant bacterial infections .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are influenced by its trifluoromethyl group, which enhances solubility and metabolic stability. However, comprehensive toxicity studies are necessary to evaluate its safety profile in vivo, particularly concerning potential off-target effects during enzyme inhibition .

Comparative Analysis

Eigenschaften

IUPAC Name |

[6-chloro-2-(trifluoromethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BClF3NO2/c8-4-2-1-3(7(13)14)5(12-4)6(9,10)11/h1-2,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRXJTUODFYILY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)Cl)C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101187634 | |

| Record name | Boronic acid, B-[6-chloro-2-(trifluoromethyl)-3-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101187634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096339-76-1 | |

| Record name | Boronic acid, B-[6-chloro-2-(trifluoromethyl)-3-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096339-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[6-chloro-2-(trifluoromethyl)-3-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101187634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.